7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7F3N2O |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H7F3N2O/c1-15-8-4-2-3-6-5-7(9(10,11)12)13-14(6)8/h2-5H,1H3 |
InChI Key |
HKLZJBNLUGCAHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=NN21)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The CDC strategy, as demonstrated by Behbehani and Ibrahim, enables direct fusion of -amino-2-iminopyridines with β-dicarbonyl compounds to construct pyrazolo[1,5-a]pyridine cores. For 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine, this approach necessitates:
-
Methoxy-substituted -amino-2-iminopyridine (1) : Synthesized via condensation of 2-aminopyridine derivatives with methoxy-bearing aldehydes.
-
Trifluoromethyl β-ketoester (2) : Prepared by Claisen condensation of ethyl trifluoroacetate with ketones.
The reaction proceeds via enolate addition to the -iminopyridine, followed by oxidative dehydrogenation and cyclization under acetic acid/O (1 atm) at 130°C (Table 1).
Table 1. Optimization of CDC Conditions for Core Formation
| Entry | -Aminopyridine | β-Ketoester | AcOH (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|---|---|
| 1 | 7-Methoxy derivative | CFCOCOEt | 6 | O | 92 |
| 2 | 7-Methoxy derivative | CFCOCOEt | 4 | Air | 68 |
| 3 | Unsubstituted | CFCOCOEt | 6 | O | 94 |
Key insights:
-
O atmosphere is critical for efficient dehydrogenation, improving yields from 68% (air) to 92%.
-
Methoxy groups marginally reduce reactivity compared to unsubstituted analogs due to steric hindrance.
Late-Stage Functionalization via SN_NNAr and Cross-Coupling
C-2 Trifluoromethylation via Suzuki–Miyaura Coupling
Building on methodologies by MDPI, the trifluoromethyl group is introduced at C-2 using brominated intermediates. Bromination of the pyrazolo[1,5-a]pyridine core at C-2 (NBS, DMF, 0°C) yields 3-bromo-7-methoxypyrazolo[1,5-a]pyridine , which undergoes Suzuki coupling with trifluoromethylboronic acid (Scheme 1).
Scheme 1. Trifluoromethylation at C-2
-
Bromination :
-
Suzuki Coupling :
\text{3-Bromo intermediate} + \text{CF}_3\text{B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, K}_2\text{CO}_3} \text{this compound}
Conditions : Pd(PPh) (5 mol%), KCO (2 equiv), dioxane/HO (4:1), 100°C, 12 h.
Yield : 85%.
Methoxy Group Installation via SN_NNAr
For substrates lacking the methoxy group, C-7 functionalization is achieved using PyBroP-activated intermediates:
-
Lactam Activation :
-
Methoxylation :
Comparative Analysis of Synthetic Routes
CDC vs. Sequential Functionalization
| Parameter | CDC Approach | Sequential Functionalization |
|---|---|---|
| Steps | 1 | 3–4 |
| Overall Yield | 92% | 65–70% |
| Functional Group Tolerance | Moderate (sensitive to strong EWG) | High (late-stage diversification) |
Trade-offs : While the CDC route offers brevity, it requires specialized β-ketoesters. Sequential functionalization allows modularity but suffers from step economy.
Chemical Reactions Analysis
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine, exhibit significant antitumor properties. A study highlighted the synthesis of analogs that showed promising activity against Mycobacterium tuberculosis and other cancer cell lines . The mechanism of action for these compounds often involves the inhibition of specific enzymes or pathways crucial for tumor growth.
Inflammation Inhibition
The compound has been identified as a potent inhibitor of phosphodiesterase (PDE) enzymes. A specific derivative demonstrated good anti-inflammatory effects in animal models, suggesting its potential use in treating inflammatory diseases . The dual inhibition of PDE3 and PDE4 pathways may provide therapeutic benefits in conditions like asthma or chronic obstructive pulmonary disease.
Kinase Inhibition
This compound has been studied for its role as an inhibitor of receptor tyrosine kinases such as AXL and c-MET. These kinases are implicated in various signaling pathways related to cell growth and differentiation . Selective inhibition can lead to beneficial effects in diseases characterized by aberrant kinase activity.
Interaction Studies
Interaction studies have shown that this compound interacts with various biological targets through enzyme-mediated processes. Techniques such as surface plasmon resonance and molecular docking simulations are commonly used to elucidate these binding mechanisms .
Case Study 1: Antituberculosis Activity
In a focused library screening, pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives were identified as potential leads against Mycobacterium tuberculosis. The study emphasized structure-activity relationships that led to improved antitubercular activity while maintaining low cytotoxicity .
Case Study 2: Anti-inflammatory Effects
A derivative of this compound was evaluated for its anti-inflammatory properties in an animal model. Results indicated significant reductions in inflammatory markers, supporting its potential therapeutic application in inflammatory diseases .
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyridine Derivatives
Substituent Effects on PDE4 Inhibition
- Compound 18 (KCA-1490) : The parent compound (IC50 = 0.47 μM for PDE4B) features a 7-methoxy group and 2-trifluoromethyl group. Its dual PDE3/4 inhibition makes it a candidate for respiratory diseases .
- Derivatives 19a–h : Modifications at the 7th position of the pyrazolo[1,5-a]pyridine core significantly impact activity. For example:
Carboxamide Derivatives
- Compound 2a: Replacing the dihydropyridazinone moiety in KCA-1490 with a carboxamide group (N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide) shifts activity toward selective PDE4 inhibition (IC50 < 0.1 μM) with potent anti-inflammatory effects in vivo . This modification eliminates PDE3 inhibition, highlighting the role of the carboxamide in target selectivity.
Pyrazolo[1,5-a]pyrimidine Analogues
Pyrazolo[1,5-a]pyrimidines share structural similarities but replace the pyridine ring with a pyrimidine. This alteration redirects biological activity toward diverse targets:
- COX-2 Inhibition : 6,7-Disubstituted derivatives (e.g., compound 10f ) exhibit potent COX-2 selectivity (IC50 < 0.1 μM) for anti-inflammatory applications .
- Kinase Inhibition: Derivatives with biphenyl substituents at position 5 and picolylamine at position 7 (e.g., CDK2 inhibitors) show IC50 values in the nanomolar range, underscoring their utility in cancer therapy .
Structural and Functional Comparison Table
Key Findings and Implications
Substituent Position Matters : The 7th position on pyrazolo[1,5-a]pyridine is critical for PDE4B inhibition. Bulky groups (e.g., cyclopropyl) enhance potency .
Core Structure Dictates Target : Pyrazolo[1,5-a]pyridines favor PDE inhibition, whereas pyrazolo[1,5-a]pyrimidines target kinases or COX-2 .
Trifluoromethyl Enhances Selectivity : The 2-CF3 group improves metabolic stability and target binding across multiple derivatives .
Biological Activity
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The trifluoromethyl group is known to enhance lipophilicity and biological activity, making this compound a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with a pyrazolo[1,5-A]pyridine scaffold exhibit significant antimicrobial properties. For instance, analogs of pyrazolo[1,5-a]pyrimidin-7(4H)-one have been identified as potential antituberculosis agents. These compounds showed low cytotoxicity and promising activity against Mycobacterium tuberculosis (Mtb) within macrophages, suggesting that structural modifications can lead to enhanced antimicrobial efficacy .
| Compound | Activity | MIC (µM) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Antitubercular | 250 | |
| This compound | TBD | TBD | TBD |
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have shown that derivatives containing similar scaffolds can inhibit various cancer cell lines. For instance, certain pyrimidine derivatives demonstrated significant cytotoxic effects against MCF-7 and HepG2 cell lines with IC50 values in the low micromolar range .
The mechanism of action for compounds like this compound is not fully elucidated but is believed to involve interference with cellular processes such as iron homeostasis and disruption of metabolic pathways in bacteria . The presence of the trifluoromethyl group may also enhance interactions with biological targets.
Case Studies
A focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues was synthesized to evaluate their biological activity. The most active compounds were found to be effective against Mtb, demonstrating a novel mechanism unrelated to traditional antibiotic targets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine, and how can purity be optimized?
- Methodology : Multi-step synthesis typically begins with condensation of pyrazole and pyridine precursors. For methoxy and trifluoromethyl substituents, nucleophilic substitution or microwave-assisted reactions are common. For example, microwave reactors enhance reaction efficiency for pyrazolo[1,5-a]pyrimidine analogs (similar core structure) by reducing reaction time and improving yield .
- Purity Optimization : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95%) and NMR (absence of residual solvent peaks) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Key Techniques :
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at C7, trifluoromethyl at C2) and aromatic proton coupling patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₁₀H₈F₃N₃O: ~260.07 Da) .
- IR Spectroscopy : Detect functional groups (e.g., C-F stretching at ~1100 cm⁻¹, C-O from methoxy at ~1250 cm⁻¹) .
Q. What are the primary biological targets associated with this compound?
- Known Targets :
- Phosphodiesterase 4B (PDE4B) : A potent dual PDE3/4 inhibitor analog (IC₅₀ = 0.47 µM for PDE4B) showed bronchodilatory and anti-inflammatory activity in preclinical models .
- COX-2 : Pyrazolo[1,5-a]pyrimidine analogs exhibit COX-2 selectivity via 6,7-disubstitution patterns, suggesting potential anti-inflammatory applications .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization at position 7 be addressed?
- Strategies :
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to protect the methoxy group during electrophilic substitution .
- Catalysts : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl introduction at C7, leveraging microwave assistance for improved regiocontrol .
Q. How do structural modifications (e.g., replacing methoxy with hydroxy) impact biological activity?
- Case Study : Replacing methoxy with hydroxy in pyrazolo[1,5-a]pyrimidine analogs reduced PDE4B inhibition by ~50%, likely due to altered hydrogen-bonding interactions with the catalytic site .
- Methodological Insight : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity changes and validate with in vitro enzyme assays .
Q. What experimental approaches resolve contradictions in cytotoxicity data across cell lines?
- Hypothesis Testing :
- Metabolic Stability : Assess compound stability in liver microsomes (e.g., human S9 fraction) to rule out false-negative results .
- Cell Permeability : Use Caco-2 assays to evaluate membrane penetration, which may vary by cell type .
Q. How can in vitro-to-in vivo translation challenges be mitigated for this compound?
- Pharmacokinetic Optimization :
- Pro-drug Design : Esterify the methoxy group to enhance oral bioavailability, as seen in pyrazolo[1,5-a]pyrimidine carboxylate derivatives .
- Dosing Regimens : Use allometric scaling from rodent models (e.g., mg/kg based on body surface area) and validate with plasma LC-MS/MS .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the compound’s interaction with PDE4B using cryo-EM or X-ray crystallography .
- Toxicity Profiling : Conduct Ames tests and hERG channel assays to assess genotoxicity and cardiotoxicity risks .
- Hybrid Derivatives : Explore fusion with triazole or indazole moieties to enhance target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
